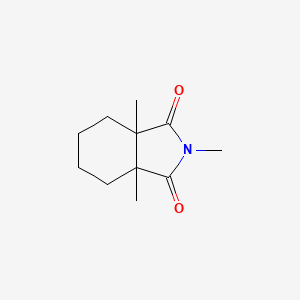
m-Anisic acid, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Anisic acid, 4-chlorophenyl ester: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.688 g/mol It is a derivative of m-anisic acid and is characterized by the presence of a 4-chlorophenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisic acid, 4-chlorophenyl ester typically involves the esterification of m-anisic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: m-Anisic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-anisic acid and 4-chlorophenol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents (Br2, Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: m-Anisic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
m-Anisic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of m-Anisic acid, 4-chlorophenyl ester primarily involves its interaction with biological molecules through its ester and aromatic functional groups. The ester bond can be hydrolyzed by esterases, releasing m-anisic acid and 4-chlorophenol, which may exert biological effects. The aromatic ring can participate in various interactions with proteins and other biomolecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
m-Anisic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a chloro group.
p-Anisic acid, 4-chlorophenyl ester: Positional isomer with the ester group at the para position.
m-Anisic acid, 4-bromophenyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: m-Anisic acid, 4-chlorophenyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
126165-52-4 |
|---|---|
Molekularformel |
C14H11ClO3 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(4-chlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
InChI-Schlüssel |
NSYNJRZBHCVYKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
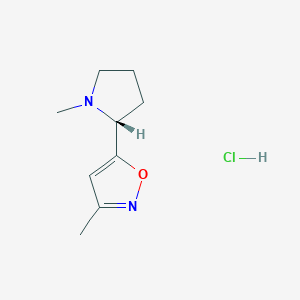
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

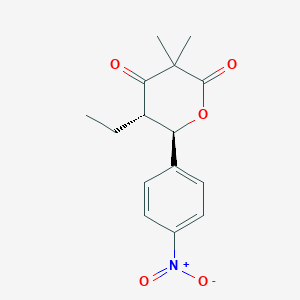
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
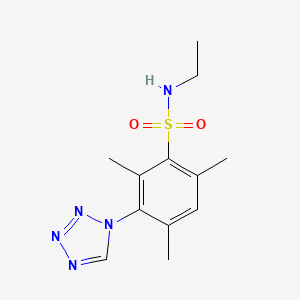
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)

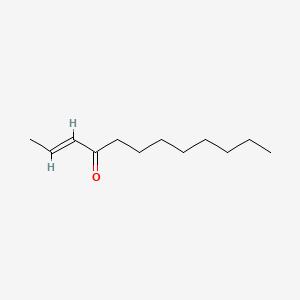
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
